N-Boc-3-Fluoro-L-tyrosine

Description

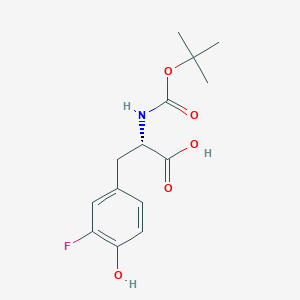

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620969 | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-33-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of N-Boc-3-Fluoro-L-tyrosine and Related Fluoroamino Acids

The synthesis of this compound with high stereochemical fidelity is paramount for its use in biological systems, where enantiomeric purity dictates therapeutic efficacy and diagnostic accuracy.

Multi-step Synthetic Pathways from Precursors

The creation of this compound and its analogs often begins with commercially available, non-fluorinated precursors. A common starting material is L-tyrosine, which undergoes a series of protection and modification steps to introduce the fluorine atom at the desired position.

Another approach involves the use of a Mitsunobu reaction between a protected L-tyrosine derivative, such as Boc-L-Tyr-OMe, and a suitable alcohol, followed by deprotection and fluorination steps. nih.gov For example, the synthesis of O-(cis-3-fluorocyclobutyl)-l-tyrosine involved a Mitsunobu reaction, followed by hydrogenation and fluorination with diethylaminosulfur trifluoride (DAST). nih.gov

Enantiomeric Purity and Control in Synthesis

Maintaining the L-configuration of the amino acid is a critical challenge during synthesis. Enzymatic resolution is one powerful technique to ensure high enantiomeric purity. For instance, racemic mixtures of N-Boc-3-fluoro-DL-alanine methyl ester have been successfully resolved using the enzyme papain, which stereoselectively hydrolyzes the L-enantiomer to yield N-Boc-3-fluoro-L-alanine. psu.edu Similarly, lipases have been employed for the resolution of racemic amino esters to produce the desired (S)-enantiomer with high enantiomeric excess. psu.edu

Chiral phase-transfer catalysis is another sophisticated method for achieving high enantioselectivity. This technique has been successfully applied to the synthesis of 2-[¹⁸F]Fluoro-L-tyrosine, resulting in an enantiomeric purity of 98.2 ± 0.7%. researchgate.net The use of chiral auxiliaries, such as those derived from biphenyl (B1667301) substrates, can lead to high enantiomeric excess in the final product. researchgate.net For the synthesis of 6-[¹⁸F]fluoro-L-dopa, a related fluorinated amino acid, enantiomeric excesses of up to 96% have been achieved using chiral auxiliaries. researchgate.net

The choice of fluorinating agent and reaction conditions also plays a crucial role in preserving stereochemistry. While most deoxyfluorination reactions proceed via an Sₙ2 pathway with inversion of configuration, substrates that can form stabilized carbocations may favor an Sₙ1 mechanism, potentially leading to racemization.

Electrophilic and Nucleophilic Fluorination Approaches

The introduction of the fluorine atom onto the tyrosine ring can be achieved through either electrophilic or nucleophilic fluorination methods. Each approach has its distinct advantages and is chosen based on the desired product and the available precursor.

Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source, such as F₂ gas or acetylhypofluorite. mdpi.com For the synthesis of fluorinated amino acids, precursors containing an activating group, like a trimethylstannyl group, are often used to direct the electrophilic attack to the desired position. osti.gov For example, the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester is a known method for producing 6-[¹⁸F]Fluoro-L-m-tyrosine. osti.gov While effective, direct electrophilic fluorination can sometimes lead to the formation of positional isomers. mdpi.com

Nucleophilic Fluorination: This is the more common approach for the synthesis of ¹⁸F-labeled radiotracers due to the readily available [¹⁸F]fluoride produced from cyclotrons. Nucleophilic fluorination typically involves the displacement of a good leaving group, such as a tosylate or a nitro group, from an aromatic ring by the [¹⁸F]fluoride ion. mdpi.comresearchgate.netakjournals.com Deoxyfluorination, a subtype of nucleophilic fluorination, utilizes reagents like DAST to replace a hydroxyl group with fluorine. tcichemicals.com This method is particularly useful for synthesizing fluorinated amino acids from their hydroxylated precursors. The reactivity of nucleophilic fluorinating agents can be diminished by the presence of water, which forms strong hydrogen bonds with the fluoride (B91410) anion. tcichemicals.com

Radiolabeling Strategies for Positron Emission Tomography (PET) Tracers

This compound and its derivatives are crucial precursors for the synthesis of ¹⁸F-labeled PET tracers, which are used to visualize and quantify biological processes in vivo.

¹⁸F-Radiosynthesis Utilizing N-Boc-Protected Precursors

The Boc protecting group plays a vital role in the radiosynthesis of ¹⁸F-labeled amino acids. It protects the amine functionality during the fluorination step, preventing unwanted side reactions.

A common strategy involves the nucleophilic substitution of a leaving group on a Boc-protected precursor with [¹⁸F]fluoride. researchgate.netakjournals.comamazonaws.comnih.gov For example, the synthesis of [¹⁸F]MK-6240, a tau PET tracer, utilizes a di-Boc-protected nitro precursor. amazonaws.com The fluorination is often carried out in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. amazonaws.com Following the incorporation of ¹⁸F, the Boc group is typically removed under acidic conditions. researchgate.netakjournals.com However, methods that combine fluorination and deprotection in a single step by using elevated temperatures under mildly basic conditions have been developed to streamline the process. amazonaws.com

N-Boc protected precursors are also used in copper-mediated radiofluorination reactions. nih.gov For instance, an N-Boc-protected boronic acid pinacol (B44631) ester has been used as a precursor for the synthesis of [¹⁸F]R91150. nih.gov

The choice of precursor and reaction conditions significantly impacts the radiochemical yield (RCY) and purity of the final product. For example, in the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), using an N-Boc-protected precursor in a direct labeling approach resulted in a radiochemical yield of about 40% with a radiochemical purity of over 96%. researchgate.netakjournals.com

Direct and Indirect Radiolabeling Methods

Two primary strategies exist for introducing the ¹⁸F-label into a target molecule: direct and indirect labeling.

Direct Labeling: This method involves the direct attachment of the [¹⁸F]fluoride to the target molecule or a protected precursor in a single step. mdpi.comnih.gov This is often achieved through nucleophilic substitution of a suitable leaving group on the precursor. researchgate.netakjournals.com For example, the direct nucleophilic radiofluorination of N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester is a method for synthesizing [¹⁸F]FET. researchgate.netakjournals.com Direct labeling is generally preferred for its simplicity, but it may not be suitable for all molecules, especially those that are sensitive to the harsh conditions required for fluorination. mdpi.com

Indirect Labeling: In this approach, a small prosthetic group is first labeled with ¹⁸F, and then this labeled synthon is attached to the target molecule. mdpi.comresearchgate.netakjournals.com A common indirect method for producing [¹⁸F]FET involves a two-step reaction: the fluorination of 1,2-bis(tosyloxy)ethane (B1267912) to produce [¹⁸F]fluoroethyl tosylate, followed by the fluoroalkylation of unprotected L-tyrosine. researchgate.netakjournals.com While more complex, the indirect method allows for the labeling of molecules that are not compatible with direct fluorination conditions. mdpi.com

The table below summarizes the comparison between direct and indirect labeling methods for the synthesis of [¹⁸F]FET.

| Feature | Direct Labeling | Indirect Labeling |

| Precursor | N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester researchgate.netakjournals.com | 1,2-bis(tosyloxy)ethane and L-tyrosine researchgate.netakjournals.com |

| Number of Steps | One-step fluorination followed by deprotection researchgate.netakjournals.com | Two-step (fluorination and fluoroalkylation) researchgate.netakjournals.com |

| Radiochemical Yield | ~40% researchgate.netakjournals.com | ~45% researchgate.netakjournals.com |

| Radiochemical Purity | >96% researchgate.netakjournals.com | >97% researchgate.netakjournals.com |

Development and Optimization of Radiochemical Yields

The radiosynthesis of 3-[¹⁸F]fluoro-L-tyrosine, for which this compound is a protected precursor, is a critical process for developing tracers for Positron Emission Tomography (PET). The primary challenge lies in efficiently incorporating the short-lived ¹⁸F isotope onto the aromatic ring of the tyrosine molecule. Research has focused on optimizing radiochemical yields (RCY) through various synthetic routes, including electrophilic and nucleophilic fluorination.

Early methods often relied on direct electrophilic fluorination using [¹⁸F]F₂ gas. For instance, the synthesis of the closely related analog L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) via this route yielded radiochemical yields of approximately 20%. mdpi.com While this approach is direct, it often results in suboptimal yields and the formation of isomeric impurities. mdpi.com

To improve yields and purity, significant efforts have been directed towards nucleophilic substitution methods, which typically involve more complex, multi-step syntheses using activated precursors. These precursors are designed to facilitate the attachment of the nucleophilic [¹⁸F]fluoride ion to the aromatic ring. A common strategy involves the use of organometallic precursors, such as those containing trimethylstannyl (tin) groups, in a process known as fluorodestannylation.

For the preparation of 6-[¹⁸F]-Fluoro-L-m-tyrosine (an isomer of 3-fluoro-L-tyrosine), a novel N-Boc protected precursor, N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester, was developed. osti.gov Electrophilic fluorination of this precursor resulted in decay-corrected yields of 25-26%. osti.gov Other studies using similar stannylated precursors reported yields of around 17%, with comparable results obtained when using a bis-N,O-Boc protected precursor. mdpi.com

Another advanced nucleophilic approach involves isotopic exchange on a protected and activated precursor. A three-step synthesis for 2-[¹⁸F]fluoro-L-tyrosine (another isomer) using this method achieved radiochemical yields as high as 49% with conventional heating and 43% using microwave-assisted heating, highlighting the impact of reaction conditions on efficiency. rsc.org

The choice of precursor, fluorination method, and reaction conditions are all critical variables that are manipulated to optimize the final radiochemical yield, purity, and synthesis time.

| Target Compound | Precursor Type | Method | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| L-3-[¹⁸F]-fluoro-α-methyl tyrosine | L-α-methyl tyrosine | Direct Electrophilic Fluorination | ~20% | mdpi.com |

| 6-[¹⁸F]-Fluoro-L-m-tyrosine | N-Boc-3-O-Boc-6-SnMe₃-L-phenylalanine ethyl ester | Electrophilic Fluorodestannylation | 25-26% (decay-corrected) | osti.gov |

| 6-[¹⁸F]-Fluoro-L-m-tyrosine | N-TFA-3-acetoxy-6-SnMe₃-L-phenylalanine ethyl ester | Electrophilic Fluorodestannylation | 17% | mdpi.com |

| 2-[¹⁸F]-fluoro-L-tyrosine | Activated Formyl Precursor | Nucleophilic Isotopic Exchange | 49% (conventional heating) | rsc.org |

Automation in Radiopharmaceutical Preparation

The routine clinical production of PET radiopharmaceuticals necessitates the use of automated synthesis modules. These systems provide a controlled environment that ensures radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP) standards. While much of the development in automated synthesis has focused on high-demand tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), the principles and technologies are directly applicable to the production of 3-[¹⁸F]fluoro-L-tyrosine and its analogs. mdpi.comsnmjournals.orgunimelb.edu.au

The automated synthesis of a radiopharmaceutical from a precursor like this compound generally involves several key stages:

[¹⁸F]Fluoride Handling: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel.

Radiolabeling Reaction: The [¹⁸F]fluoride is reacted with the protected precursor (e.g., a stannylated or borylated this compound derivative) under optimized conditions of temperature and time.

Deprotection: The protecting groups (like the N-Boc group) are removed, typically through acid hydrolysis.

Purification: The crude product is purified, most commonly using High-Performance Liquid Chromatography (HPLC) to separate the desired radiolabeled compound from unreacted fluoride, precursors, and byproducts. mdpi.com Solid-phase extraction (SPE) offers a simpler and sometimes faster alternative to HPLC purification. researchgate.net

Formulation: The purified product is formulated in a physiologically compatible solution, such as buffered saline, ready for administration.

Several commercial and custom-built automated synthesis modules are used for these processes. For the synthesis of [¹⁸F]FET, platforms such as the Trasis AllinOne, GE TracerLab FXFN, and Synthera have been successfully implemented. mdpi.comsnmjournals.orgunimelb.edu.au More specifically for ring-fluorinated tyrosine analogs, the automated production of 6-L-[¹⁸F]FMT has been established on a modified GE Tracerlab FX C Pro module. mdpi.com Another automated synthesis using a Ni(II)-complex precursor was performed on an Anatech RB 86 laboratory robot, achieving the final product in 55-70 minutes. researchgate.net These examples demonstrate that robust, automated processes can be developed for complex, multi-step radiosyntheses.

| Automated System | Target Compound | Key Features | Synthesis Time | Reference |

|---|---|---|---|---|

| GE TracerLab FXFN | [¹⁸F]FET | One-pot, two-step nucleophilic substitution with HPLC purification. | ~66 min | unimelb.edu.au |

| Trasis AllinOne | [¹⁸F]FET | Fully automated labeling, deprotection, and HPLC purification. | Not specified | mdpi.com |

| Synthera® Platform | [¹⁸F]FET | Uses disposable cassettes; optimized for nucleophilic substitution. | ~66 min | snmjournals.org |

| Anatech RB 86 Robot | [¹⁸F]FET | Automated synthesis using a Ni(II) complex precursor. | 55-70 min | researchgate.net |

| GE Tracerlab FX C Pro | 6-L-[¹⁸F]FMT | Adapted for Cu-mediated radiofluorination of a boronate precursor. | Not specified | mdpi.com |

Derivatization and Functionalization of this compound

Beyond its role as a radiolabeling precursor, this compound is a valuable chiral building block for creating more complex and functionally diverse molecules. The Boc protecting group stabilizes the amino acid for various chemical transformations, while the fluoro-substituted aromatic ring offers unique properties for influencing biological activity or serving as a spectroscopic probe.

The functional groups of this compound—the carboxylic acid, the Boc-protected amine, and the phenolic hydroxyl group—provide multiple sites for derivatization. researchgate.netnih.gov

One notable example of functionalization is its use as a substrate in biocatalysis. In a study on the synthesis of functional materials, 3-fluorotyrosine was used as a substrate for the enzyme tyrosinase. sioc-journal.cn This enzyme-mediated catalytic process polymerizes the tyrosine derivatives to form melanin (B1238610) nanoparticles. By blocking one of the polymerization sites with fluorine, the structure and properties of the resulting melanin material can be precisely controlled, demonstrating how the fluorinated analog can direct a biosynthetic pathway. sioc-journal.cn

Furthermore, N-Boc protected amino acids, including tyrosine derivatives, are routinely used in peptide synthesis and for the attachment of reporter groups. For instance, a general methodology for synthesizing α-amino acid–BODIPY conjugates uses commercially available N-Boc-L-amino acids. acs.org In this process, the amino acid is reacted via boron functionalization to create a fluorescently labeled molecule. The N-Boc group is crucial for this reaction to proceed efficiently. acs.org This approach could be readily applied to this compound to create fluorescent probes for biological studies.

The synthesis of complex cyclic tyrosine analogs also relies on N-Boc protection. Synthetic pathways often involve the protection of the amine function with a Boc group before carrying out further chemical modifications on the aromatic ring or side chain, such as iodination or cyclization reactions. mdpi.com These strategies underscore the importance of this compound as a versatile intermediate in synthetic organic and medicinal chemistry.

Applications in Peptide and Protein Engineering

Site-Specific Incorporation of N-Boc-3-Fluoro-L-tyrosine into Peptides and Proteins

The ability to introduce this compound at specific positions within a polypeptide chain allows for precise modulation of its characteristics. This is achieved through well-established synthetic and biosynthetic methodologies.

This compound is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. mdpi.combeilstein-journals.org The Boc (tert-butyloxycarbonyl) protecting group on the α-amino function is stable under coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to build the desired peptide chain on a solid support. beilstein-journals.orggoogle.com This makes this compound compatible with standard Boc-SPPS protocols, enabling its seamless integration into synthetic peptides. google.comacs.org

Beyond chemical synthesis, 3-Fluoro-L-tyrosine can be incorporated into proteins through unnatural amino acid (UAA) mutagenesis. nih.govresearchgate.net This powerful in vivo technique utilizes an engineered tRNA-synthetase pair to recognize the UAA and incorporate it at a specific codon (e.g., an amber stop codon) within a gene of interest. nih.gov This has been successfully demonstrated in various proteins, including fluorescent proteins like Green Fluorescent Protein (GFP) and DsRed. nih.govresearchgate.netresearchgate.net The incorporation of 3-Fluoro-L-tyrosine into the chromophore of these proteins leads to altered spectral properties, such as shifts in emission wavelengths and enhanced quantum yields, highlighting its utility in creating novel biosensors and imaging agents. researchgate.netresearchgate.netmdpi.com

The introduction of a fluorine atom into the tyrosine side chain, while sterically conservative, can significantly influence the structural integrity and folding dynamics of a peptide or protein. fu-berlin.de Fluorine is highly electronegative, and its presence on the aromatic ring of tyrosine alters the electronic distribution, which can affect intramolecular and intermolecular interactions. fu-berlin.de

Studies have shown that fluorination can enhance protein stability. researchgate.net The increased hydrophobicity of fluorinated side chains can promote more favorable packing within the hydrophobic core of a protein, leading to increased thermal and chemical stability. mdpi.com Furthermore, the introduction of fluorinated tyrosines can modulate the pKa of the phenolic hydroxyl group, which can in turn influence hydrogen bonding networks that are critical for maintaining the folded state of a protein. fu-berlin.de The ability of fluorine to act as a "superfolder" has been noted, where its inductive effects can lower the kinetic barrier for cis/trans isomerization, thereby accelerating the folding process to achieve the native, all-trans conformation in structures like collagen. nih.gov

Utility in Solid-Phase Peptide Synthesis (SPPS) and Unnatural Amino Acid Mutagenesis

Conformational Analysis of Peptides Incorporating 3-Fluoro-L-tyrosine Residues

The unique stereoelectronic properties of fluorine exert a significant influence on the local and global conformation of peptides.

The isomerization of the peptide bond preceding a proline residue is a critical and often rate-limiting step in protein folding. nih.gov The electronic nature of the residue preceding proline can influence the equilibrium between the cis and trans conformations. nih.gov While the effect of 3-Fluoro-L-tyrosine specifically on proline isomerization is not extensively detailed in the provided context, the general principles of fluorination effects on proline-containing peptides are well-studied. nih.govrsc.org

Fluorination of proline itself, for instance, has a dramatic impact on the cis/trans ratio. nih.govmdpi.com Specifically, (4S)-fluoroproline tends to favor the cis amide conformation, while (4R)-fluoroproline strongly favors the trans conformation. nih.govnih.gov This is attributed to stereoelectronic effects where the electronegative fluorine atom influences the puckering of the proline ring and the stability of the adjacent peptide bond isomers. nih.govnih.gov It is plausible that the altered electronic properties of a 3-Fluoro-L-tyrosine residue could similarly influence the electronic environment of an adjacent prolyl-peptide bond, thereby shifting the cis/trans equilibrium, although this remains an area for more specific investigation. rsc.orgimrpress.com

The propensity of an amino acid to favor the formation of α-helices or β-sheets is a key determinant of protein secondary structure. The incorporation of fluorinated amino acids can significantly alter these propensities. nih.govacs.org

Generally, increasing the degree of fluorination in aliphatic side chains has been shown to decrease α-helical propensity. nih.govacs.org This destabilization is often attributed to the increased hydrophobicity and steric bulk of highly fluorinated side chains, which may not be well-accommodated at the solvent-exposed faces of a helix. mdpi.comnih.gov Conversely, this increased hydrophobicity can promote the formation of β-sheets, where such side chains can be buried within the sheet structure. nih.gov In some engineered peptide systems, an inverse relationship between α-helical and β-sheet propensity has been observed upon fluorination. nih.gov The specific impact of a single fluorine atom, as in 3-Fluoro-L-tyrosine, is more subtle and context-dependent. Its effect on secondary structure will be a result of a complex interplay between steric effects, altered hydrophobicity, and the potential for new non-covalent interactions within the peptide backbone. fu-berlin.demdpi.com

Influence on Peptide Bond Cis/Trans Isomerization

Development of Peptidomimetic Agents and Analogues

Research Findings on Peptidomimetic Development

Detailed research illustrates the utility of this compound in synthesizing potent and stable peptide analogues for various therapeutic and research applications.

One significant application is in the development of analogues for naturally occurring antitumor agents. For instance, researchers have synthesized fluorinated analogues of RA-VII, a bicyclic hexapeptide with known antitumor properties. nih.gov In this synthesis, this compound was coupled with a tyrosine-boronic acid derivative to form a dipeptide precursor. This key intermediate was then used to construct the complex, 14-membered cycloisodityrosine core structure of the RA-VII analogue. This strategic substitution aimed to explore the structure-activity relationships of the peptide and potentially enhance its therapeutic profile. nih.gov

In another example, mRNA display technology was utilized to select for macrocyclic peptides with high affinity for specific biological targets. This approach led to the identification of a macrocyclic peptide containing 3-fluoro-L-tyrosine that exhibited a low nanomolar binding affinity for the protease thrombin. rsc.org The incorporation of the fluorinated tyrosine was instrumental in achieving this high potency, showcasing how fluorination can be a vital tool in engineering highly specific peptide-based inhibitors. rsc.org

Furthermore, precursor-directed biosynthesis offers a novel route to generating peptide analogues. By feeding 3-fluoro-L-tyrosine to cultures of Bacillus sp. CS93, scientists successfully induced the bacterium to produce novel fluorinated lipopeptides. worktribe.com The bacterium incorporated the fluorinated amino acid in place of one or both of the natural tyrosine residues in the antibiotic fengycin (B216660). The resulting mono- and di-fluorinated fengycin analogues were identified and characterized using mass spectrometry. worktribe.com This method highlights a biotechnological approach to creating peptidomimetics.

The table below summarizes the mass spectrometry data for the novel fluorinated fengycin A analogues produced by Bacillus sp. CS93.

| Fengycin A Fatty Acid Chain Length | Expected Mass [M+H+] (Native) | Observed Mass [F+M+H+] (Mono-fluorinated) | Observed Mass [2F+M+H+] (Di-fluorinated) |

|---|---|---|---|

| C-14 | 1435.95 | 1453.84 | 1471.68 |

| C-15 | 1449.95 | 1467.72 | 1485.83 |

| C-16 | 1463.90 | 1481.81 | 1499.67 |

| C-17 | 1477.84 | 1495.75 | 1513.83 |

| C-18 | 1491.85 | 1509.76 | 1527.86 |

The development of RGD peptidomimetics, which target integrin receptors, also benefits from fluorination strategies. While not always incorporating 3-fluoro-L-tyrosine directly, the principles are demonstrated in the synthesis of peptidomimetics from tyrosine-based templates where fluorinated groups serve as spectroscopic tags or modulators of activity. uliege.be For example, a study on RGD peptidomimetics showed that modifications to the tyrosine core, including the introduction of different functional groups, influenced the biological activity in platelet aggregation assays. uliege.be The data from such studies underscore the modular nature of peptidomimetic design, where building blocks like this compound can be used to fine-tune biological function.

The table below shows the inhibitory activity of various RGD peptidomimetics compared to a reference peptide.

| Compound | Description | Platelet Aggregation Inhibition IC50 (µM) |

|---|---|---|

| RGDS (Reference) | Reference Tetrapeptide | ~100 |

| Analogue 1 | Tyrosine template with arylsulfonyl group | 100-200 |

| Analogue 2 | Analogue 1 with anchorage-arm | 100-200 |

| Analogue 3 | Tyrosine template with isonipecotic derivative | Inactive |

These examples collectively demonstrate that this compound is a valuable reagent for creating sophisticated peptide analogues and peptidomimetics. Its use allows for precise modifications that can lead to compounds with improved stability, enhanced binding affinity, and novel biological activities, making it a key component in modern peptide and protein engineering.

Mechanistic Enzymology and Biocatalytic Investigations

Enzymatic Recognition and Substrate Specificity

3-Fluoro-L-tyrosine is recognized as an analogue of tyrosine by enzymes such as tyrosine aminotransferase (TAT). medchemexpress.com This enzyme typically facilitates the transamination of tyrosine as part of its metabolic pathway. Studies have shown that 3-Fluoro-L-tyrosine can act as a substrate for rat liver tyrosine aminotransferase, indicating that the enzyme's active site can accommodate the fluorinated ring. medchemexpress.com However, the presence of the highly electronegative fluorine atom alters the electronic properties of the aromatic ring, which in turn affects the enzymatic processing and can disrupt the normal association between the enzyme and its substrate. medchemexpress.com

Fluorinated substrate analogues are frequently used to investigate enzymatic inhibition and binding. researchgate.netresearchgate.net In the case of 3-Fluoro-L-tyrosine, its interaction with tyrosine aminotransferase (TAT) leads to inhibition of the enzyme's natural transamination function. medchemexpress.com The analogue essentially "pretends" to be the natural substrate, tyrosine, thereby interfering with the enzyme's normal catalytic cycle. medchemexpress.com The strong electron-withdrawing nature of fluorine can significantly alter the binding affinity for enzymes and receptors. researchgate.net While some fluorinated compounds act as potent inhibitors by forming stable or covalent intermediates, others, like 3-fluoro-L-tyrosine with TAT, disturb the enzyme-substrate association, providing valuable data on binding dynamics and the catalytic mechanism. medchemexpress.comresearchgate.net

Interaction with Tyrosine Aminotransferase (TAT) and Related Enzymes

Biocatalytic Transformations Involving Fluorinated Tyrosine Analogues

The robust nature of the C-F bond presents a significant challenge for chemical cleavage, making enzyme-mediated transformations particularly noteworthy. nih.govrsc.org Metalloenzymes, in particular, have demonstrated a remarkable ability to catalyze the cleavage of this bond in fluorinated substrates. rsc.orgutsa.edu

An unprecedented observation in biocatalysis is the ability of certain enzymes to mediate the cleavage of the highly stable aromatic C-F bond. acs.org The histidyl-ligated heme enzyme LmbB2, a peroxygenase-like tyrosine hydroxylase, has been shown to catalyze the cleavage of the C-F bond in 3-fluoro-L-tyrosine. acs.orgutsa.edu When 3-fluoro-L-tyrosine is used as a substrate for LmbB2, the reaction yields L-3,4-dihydroxyphenylalanine (DOPA) and a fluoride (B91410) ion, a direct result of C-F bond scission and replacement with a hydroxyl group. acs.orgutsa.edu This dehalogenation activity is highly efficient for the fluoro-substituted tyrosine compared to other halogenated analogues (Cl, Br). utsa.edu This discovery highlights the powerful oxidative chemistry that can be achieved within an enzyme's active site, surpassing what was previously known for biological systems which mainly involved oxygen-independent C-F bond cleavage. nih.gov

The enzymatic transformation of 3-fluoro-L-tyrosine by LmbB2 is a notable example of dual reactivity and regioselectivity. The enzyme simultaneously catalyzes two independent hydroxylation reactions on the same substrate, yielding two distinct products in comparable amounts. acs.orgutsa.edu

Oxidative C-H Bond Cleavage: The enzyme hydroxylates the C5 position of the aromatic ring to produce 3-fluoro-5-hydroxyl-L-tyrosine. acs.org

Oxidative C-F Bond Cleavage: Concurrently, the enzyme hydroxylates the C3 position, which involves cleaving the C-F bond to generate L-DOPA. acs.orgutsa.edu

This dual catalytic function suggests that the 3-fluoro-L-tyrosine substrate can bind in two different orientations within the enzyme's active site. acs.org The 4-hydroxyl group of the substrate is essential for this catalytic activity. acs.orgutsa.edu

| Substrate | Enzyme | Product(s) | Reaction Type |

| 3-Fluoro-L-tyrosine | LmbB2 | 1. 3-fluoro-5-hydroxyl-L-tyrosine2. L-3,4-dihydroxyphenylalanine (DOPA) | 1. Regioselective C-H Bond Cleavage & Hydroxylation2. C-F Bond Cleavage & Hydroxylation |

This table summarizes the dual products resulting from the LmbB2-mediated transformation of 3-fluoro-L-tyrosine, as described in the literature. acs.orgutsa.edu

The use of fluoro-substrates like 3-fluoro-L-tyrosine has been crucial for elucidating complex enzyme mechanisms. researchgate.net The dual reactivity of LmbB2 on 3-fluoro-L-tyrosine suggests two distinct mechanistic pathways. utsa.edu The oxidative C-H bond cleavage is a recognized reaction for hydroxylases. However, the C-F bond cleavage requires a different explanation because the elimination of a fluoride anion (F⁻) necessitates two additional electrons compared to the elimination of a proton (H⁺). utsa.eduutsa.edu

Isotopic labeling studies using ¹⁸O have shown that the oxygen atom for the hydroxylation comes from hydrogen peroxide (H₂O₂), the co-substrate for LmbB2. acs.orgutsa.edu For the C-F bond cleavage, the proposed mechanism does not involve a high-valent iron intermediate that would typically lead to hydroxylation. Instead, it is suggested that the cleavage is initiated by a nucleophilic aromatic substitution mediated by an iron-hydroperoxo species in the enzyme's active site. acs.orgutsa.edu This work expands the understanding of heme enzyme catalysis and reveals the significant potential of biocatalysts in mediating challenging chemical transformations like C-F bond activation. nih.govacs.org

Regioselective Hydroxylation Processes and Oxidative C-H Bond Cleavage

Metabolic Pathways and In Vivo Biochemical Fate of 3-Fluoro-L-tyrosine Analoguesnih.govnih.gov

The in vivo biochemical fate of 3-Fluoro-L-tyrosine and its analogues is of significant interest, particularly for their applications in protein engineering and as tracers in medical imaging, such as Positron Emission Tomography (PET). The introduction of a fluorine atom onto the tyrosine ring creates a molecule that can act as a substrate for various endogenous enzymatic pathways, but whose subsequent metabolic processing can differ significantly from that of natural L-tyrosine.

Research has demonstrated that 3-Fluoro-L-tyrosine can be biologically incorporated into proteins in place of tyrosine. medchemexpress.com This incorporation is a key aspect of its biochemical journey. Studies using fluorinated amino acids have shown that they can be utilized for protein synthesis. snmjournals.orgfrontiersin.org For example, 2-[¹⁸F]fluoro-L-tyrosine is rapidly and extensively incorporated into cerebral proteins, making it a suitable tracer for assessing protein synthesis rates in vivo. nih.gov The process begins with the transport of the analogue into the cell, often via amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is highly expressed in many tumor cells. snmjournals.orgnih.govresearchgate.net Once inside the cell, 3-Fluoro-L-tyrosine can be charged to its cognate tRNA by aminoacyl-tRNA synthetases and subsequently incorporated into nascent polypeptide chains during translation. rsc.org The non-specific incorporation of 3-fluorotyrosine into ω-transaminase has been shown to enhance the thermostability of the enzyme. rsc.org

However, not all analogues are incorporated into proteins. For instance, the α-methylated analogue, L-3-[¹⁸F]-α-methyl tyrosine ([¹⁸F]FAMT), accumulates in tumors but is not incorporated into proteins. mdpi.com This property is attributed to the α-methyl group, which prevents it from being a substrate for protein synthesis. Instead, its accumulation is primarily driven by transport through LAT1. nih.govmdpi.com

Beyond protein synthesis, fluorotyrosine analogues can enter other metabolic pathways. One significant pathway is decarboxylation. For example, 6-[¹⁸F]fluoro-L-m-tyrosine (FMT), an analogue of 3-Fluoro-L-tyrosine, undergoes decarboxylation in dopaminergic neurons. nih.gov This process is catalyzed by L-aromatic amino acid decarboxylase (AAAD). The major metabolites of FMT found in plasma and brain tissue include 6-fluoro-3-hydroxyphenylacetic acid (FPAC) and 6-fluoro-3-hydroxyphenylethylamine (FMA). nih.gov FPAC was identified as the major F-18 labeled species in most brain regions, indicating further metabolism by enzymes like monoamine oxidase (MAO). nih.govsnmjournals.org

Another metabolic route is transamination. 3-Fluoro-L-tyrosine is known to be an inhibitor of tyrosine aminotransferase (TAT), suggesting it interacts with this key enzyme in the tyrosine catabolic pathway. medchemexpress.com Furthermore, some metalloenzymes can mediate the cleavage of the carbon-fluorine (C-F) bond. utsa.edu For instance, the heme-dependent enzyme LmbB2 can hydroxylate 3-fluorotyrosine, leading not only to the expected C-H bond cleavage product but also to a defluorinated product resulting from C-F bond cleavage. utsa.edu This indicates that the fluorine substituent can be metabolically removed, although the C-F bond is typically very strong.

The metabolic profile of these analogues is crucial for their use as PET tracers. The presence of radiolabeled metabolites in plasma and target tissues necessitates correction models for the quantitative interpretation of PET data. nih.govnih.gov Studies with 2-[¹⁸F]fluoro-L-tyrosine in rats confirmed the need for such corrections due to the appearance of metabolites in plasma. nih.gov

The table below summarizes the primary metabolic fates and key enzymes involved in the processing of 3-Fluoro-L-tyrosine and its related analogues.

Table 1: Metabolic Fate of 3-Fluoro-L-tyrosine Analogues

| Compound/Analogue | Primary Metabolic Pathway(s) | Key Enzymes/Transporters Involved | Primary Metabolites | Fate |

|---|---|---|---|---|

| 3-Fluoro-L-tyrosine | Protein Incorporation; Transamination; Defluorination/Hydroxylation | Aminoacyl-tRNA synthetases; LAT1; Tyrosine aminotransferase (TAT); LmbB2 (heme-dependent enzyme) | Incorporated into proteins; DOPA (from defluorination) | Acts as a tyrosine surrogate in protein synthesis medchemexpress.comrsc.org, inhibits TAT medchemexpress.com, can be defluorinated by specific enzymes utsa.edu |

| 2-[¹⁸F]Fluoro-L-tyrosine | Protein Incorporation | Aminoacyl-tRNA synthetases | Incorporated into proteins | Used as a tracer to measure the rate of protein synthesis nih.govabx.de |

| 6-[¹⁸F]Fluoro-L-m-tyrosine (FMT) | Decarboxylation; Further oxidation | L-aromatic amino acid decarboxylase (AAAD); Monoamine oxidase (MAO) | 6-fluoro-3-hydroxyphenylethylamine (FMA); 6-fluoro-3-hydroxyphenylacetic acid (FPAC) | Acts as a tracer for dopaminergic function, with metabolites retained in tissue nih.gov |

| L-3-[¹⁸F]-α-methyl tyrosine (FAMT) | Cellular Transport | L-type amino acid transporter 1 (LAT1) | Not metabolized significantly | Accumulates in cells via transport but is not incorporated into proteins due to the α-methyl group nih.govmdpi.com |

Biomedical Imaging and Pharmacological Applications

Development of Positron Emission Tomography (PET) Tracers for Diagnostic Imaging

N-Boc-3-fluoro-L-tyrosine serves as a crucial precursor in the synthesis of various fluorinated amino acid analogues used as PET tracers. iaea.org The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used radionuclide for labeling these tracers due to its favorable half-life of 109.8 minutes. neurosci.cn These radiolabeled amino acids allow for the non-invasive visualization and quantification of biochemical processes in the body. neurosci.cn

Applications in Neuroimaging, particularly for Dopaminergic Function

Fluorinated tyrosine derivatives, such as 6-[¹⁸F]Fluoro-L-m-tyrosine (6-[¹⁸F]FMT), are instrumental in studying the dopaminergic system in the central nervous system. nih.gov Dopamine (B1211576) is a critical neurotransmitter involved in movement, motivation, and cognition. nih.gov Abnormalities in the dopaminergic system are linked to several neuropsychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov

PET tracers like 6-[¹⁸F]FMT, an analog of L-DOPA, can cross the blood-brain barrier and are taken up by dopaminergic neurons. nih.gov Inside the neurons, the tracer is converted by the enzyme aromatic L-amino acid decarboxylase (AADC) to a fluorinated dopamine analog. nih.gov The accumulation of this radiolabeled analog in specific brain regions, such as the striatum, reflects the integrity and function of the presynaptic dopaminergic system. nih.govescholarship.org This allows researchers and clinicians to assess dopamine synthesis capacity in vivo. nih.gov Studies have demonstrated the use of PET with 6-[¹⁸F]FMT to image the distribution of AADC in both normal and diseased brains. escholarship.org For instance, a study involving rhesus monkeys treated with the neurotoxin MPTP showed a significant decrease in striatal FMT uptake, highlighting the tracer's ability to detect dopaminergic deficits. escholarship.org

Utility in Tumor Metabolism and Oncology Investigations

Amino acid PET tracers have emerged as valuable tools in oncology for visualizing the altered metabolism of tumors. mdpi.com Unlike the commonly used glucose analog [¹⁸F]FDG, which can show high uptake in inflammatory tissues leading to false positives, amino acid tracers often exhibit higher specificity for malignant tumors. mdpi.com

L-3-[¹⁸F]-α-methyl tyrosine ([¹⁸F]FAMT), a tracer derived from a fluorinated tyrosine, demonstrates high specificity for tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1). mdpi.comnih.gov LAT1 is highly upregulated in many types of cancer cells. mdpi.comnih.gov Research has shown that the accumulation of [¹⁸F]FAMT is strongly correlated with LAT1 expression and that the α-methyl group is crucial for its selectivity to LAT1 over LAT2, which is more prevalent in normal tissues. nih.gov This selectivity contributes to the highly tumor-specific accumulation of [¹⁸F]FAMT, making it useful for differentiating malignant tumors from benign lesions and for predicting prognosis. nih.gov

Another important tracer, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), is also widely used for imaging brain tumors. nih.gov It is transported by the specific amino acid transport system L and shows significant uptake in tumor tissue. researchgate.net Studies have shown that [¹⁸F]FET is superior to [¹⁸F]FDG in differentiating tumors from inflammatory tissue. nih.gov

Evaluation of Tracer Kinetics and Biodistribution

Understanding the kinetics and biodistribution of PET tracers is essential for accurate image interpretation and quantification. Studies on various fluorinated tyrosine derivatives have provided detailed insights into their behavior in the body.

For [¹⁸F]FAMT, human studies have shown rapid plasma clearance and efficient excretion through urine. mdpi.com The tracer exhibits low physiological uptake in normal brain tissue but significant accumulation in the pancreas and kidneys. mdpi.com Brain uptake reaches its maximum between 15 and 25 minutes post-injection before washing out. mdpi.com

The biodistribution of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been studied in patients with brain tumors. researchgate.net The highest concentrations of radioactivity are found in the urinary tract, while most other organs show only moderate and constant uptake. researchgate.net In vivo studies in mice with xenotransplanted tumors demonstrated higher uptake of L-[¹⁸F]FET in the tumor compared to all other organs except the pancreas. researchgate.net The tumor-to-blood ratio remained favorable for imaging over time. researchgate.net

| Tracer | Peak Tumor Uptake (Time p.i.) | Key Biodistribution Findings | Reference |

| [¹⁸F]FAMT | 15-25 min (Brain) | High uptake in pancreas and kidneys; low uptake in normal brain. | mdpi.com |

| [¹⁸F]FET | >6 %ID/g at 30 & 60 min (Tumor) | High activity in the urinary tract; moderate uptake in other organs. | researchgate.net |

| [¹⁸F]FPT | High uptake in tumor | Similar to FET, high uptake in kidney, liver, lung, blood; low uptake in brain. | nih.gov |

Role in Medicinal Chemistry and Drug Discovery

Beyond imaging, fluorinated tyrosine derivatives, including this compound, are valuable building blocks in medicinal chemistry and drug discovery.

Design of Enzyme Inhibitors and Modulators

The incorporation of fluorinated amino acids into peptides and other molecules can significantly alter their biological properties. In medicinal chemistry, tyrosine derivatives are used to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. By strategically placing fluorine atoms, researchers can modulate binding affinity, improve metabolic stability, and optimize the pharmacological activity of drug candidates. For example, 3-Fluoro-L-tyrosine has been identified as targeting the enzyme superoxide (B77818) dismutase [Mn], mitochondrial. drugbank.com

Development of Diagnostic and Therapeutic Agents

The unique properties of fluorinated tyrosine derivatives make them suitable for the development of both diagnostic and therapeutic agents. google.com Their application in PET imaging is a prime example of their diagnostic utility. Furthermore, the development of prodrugs, such as those based on [¹⁸F]FET, is an active area of research. nih.gov For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosyl-L-alanine ([¹⁸F]FET-Ala) has been investigated as a prodrug that is rapidly hydrolyzed to [¹⁸F]FET in vivo, demonstrating potential for improved tumor imaging. nih.gov

The synthesis of borylated amino acids from tyrosine derivatives for use in Boron Neutron Capture Therapy (BNCT) highlights their therapeutic potential. google.com BNCT is a targeted radiation therapy that relies on the selective accumulation of boron-containing compounds in tumor cells.

Probing Biological Systems with Fluorinated Amino Acids

The introduction of fluorine atoms into amino acids has become a powerful strategy in chemical biology and medicinal chemistry. beilstein-journals.org Fluorinated amino acids, such as this compound, serve as unique probes to investigate complex biological processes at a molecular level. The fluorine atom's distinctive properties—such as its high electronegativity, small size, and the utility of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy—provide a minimally disruptive yet highly sensitive tool for studying protein structure, function, and dynamics. nih.govnih.gov

Investigating Ion Transport and Pump Mechanisms

The precise control of ion movement across cellular membranes is fundamental to life, governed by a sophisticated network of ion channels and pumps. Understanding the mechanisms of these proteins is crucial, and fluorinated amino acids offer a specialized approach for these investigations. The incorporation of a fluorinated amino acid like 3-Fluoro-L-tyrosine, protected as this compound during synthesis, allows for site-specific mutagenesis to probe the roles of key residues in ion selectivity and transport. nih.gov

A notable example is the study of the Na+/K+ pump, a P-type ATPase vital for maintaining electrochemical gradients in animal cells. Researchers have investigated the role of a highly conserved tyrosine residue (Y780 in the α1 subunit) located within the ion-binding site. nih.gov By substituting this native tyrosine with 3-Fluoro-L-tyrosine and other analogs, scientists can systematically assess how the electronic properties of the aromatic ring influence ion coordination and transport. nih.gov

The synthesis involves using this compound to prepare a loaded tRNA, which is then used in a cell-free expression system or through nonsense suppression methods in living cells to incorporate the unnatural amino acid at the desired position. nih.govfsu.edu Functional analysis of the resulting mutant pump reveals changes in ion affinity and transport rates. For instance, altering the electrostatic environment of the ion-binding pocket through fluorination can impact the pump's ability to distinguish between Na+ and K+ ions, providing direct evidence for the role of that specific residue in ion selectivity. nih.gov

| Application Area | Methodology | Key Findings | Reference |

| Ion Pump Mechanism | Site-specific incorporation of 3-Fluoro-L-tyrosine into the Na+/K+ pump. | The conserved tyrosine residue (Y780) in the ion-binding site is critical for ion selectivity and transport. | nih.gov |

| Artificial Ion Channels | Design of synthetic peptides containing fluorinated amino acids. | Fluorinated residues can drive the self-assembly of peptides into stable, ion-conducting nanopores in lipid bilayers. researchgate.netnih.gov | researchgate.netnih.gov |

| Ligand-Gated Ion Channels | ¹⁹F NMR studies on channels with incorporated fluorinated tryptophans. | Revealed that specific tryptophan sites are involved in cation-π interactions essential for agonist binding. | fu-berlin.de |

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental in the analysis of N-Boc-3-Fluoro-L-tyrosine, providing detailed information about its structure and interactions at the molecular level.

¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds like this compound. The fluorine nucleus (¹⁹F) has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edu Its large chemical shift range makes it highly sensitive to the local electronic environment, providing detailed insights into molecular conformation and interactions. ucla.edunih.gov

In the context of proteins where 3-Fluoro-L-tyrosine is incorporated, ¹⁹F NMR can be used to probe conformational changes, ligand binding, and protein-protein interactions. nih.govnsf.govunifi.it The fluorine atom serves as a sensitive reporter group, with its chemical shift and relaxation parameters providing information on the local environment. nsf.govmdpi.com For instance, changes in the ¹⁹F NMR spectrum upon the binding of a ligand can be used to identify the binding site and determine binding affinities. nsf.gov Studies have shown that the ¹⁹F chemical shifts are highly responsive to changes in solvent polarity, which can be used to understand the local hydrophobicity within a protein. nsf.govbeilstein-journals.org Furthermore, ¹⁹F-¹⁹F Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between fluorine atoms, aiding in the determination of three-dimensional structures. anu.edu.au

| Technique | Application | Information Gained |

| ¹⁹F NMR | Conformational Analysis | Provides insights into the local electronic environment and preferred molecular conformations. ucla.edunih.gov |

| Interaction Studies | Detects changes in chemical shifts upon ligand binding or protein-protein interactions. nsf.govunifi.it | |

| Hydrophobicity Probing | Chemical shift sensitivity to solvent polarity reveals local hydrophobic character. nsf.govbeilstein-journals.org | |

| ¹⁹F-¹⁹F NOE | Structural Determination | Measures distances between fluorine atoms to constrain 3D structures. anu.edu.au |

Mass spectrometry is an indispensable tool for the analysis of this compound, enabling the confirmation of its molecular weight and the monitoring of chemical reactions. shoko-sc.co.jpsigmaaldrich.com High-resolution mass spectrometry provides accurate mass measurements, which can confirm the elemental composition of the molecule. nih.gov

In synthetic chemistry, MS is routinely used to track the progress of reactions involving this compound. For example, during the synthesis of peptides incorporating this amino acid, MS can be used to identify the desired product and any potential byproducts. lookchem.com It is also crucial in the quality control of the compound, ensuring its purity. amadischem.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the molecule and analyzing the resulting fragment ions. This technique is valuable for confirming the structure of this compound and its derivatives.

| Technique | Application | Key Advantages |

| High-Resolution MS | Molecular Weight Determination | Provides accurate mass measurements to confirm elemental composition. nih.gov |

| LC-MS | Reaction Monitoring | Tracks the formation of products and byproducts in real-time. amadischem.com |

| Tandem MS (MS/MS) | Structural Elucidation | Fragments the molecule to provide detailed structural information. |

Applications of 19F Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Chromatographic Techniques for Purification and Analytical Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity, including its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. sigmaaldrich.comcalpaclab.com Reversed-phase HPLC, often coupled with a UV detector, is commonly used to separate the compound from starting materials, reagents, and byproducts. researchgate.netnih.gov The purity is typically reported as a percentage based on the peak area in the chromatogram. calpaclab.comthermofisher.com

Furthermore, chiral HPLC is critical for analyzing the enantiomeric purity of this compound. Since biological systems are stereospecific, ensuring the compound is the correct L-enantiomer is crucial for its applications in peptide and protein chemistry. osti.govmdpi.com Chiral stationary phases are used to separate the L- and D-enantiomers, allowing for the quantification of the enantiomeric excess (ee). osti.govsci-hub.se Methods have been developed for the rapid analysis of amino acid enantiomers, which is vital for quality control in synthetic processes. acs.org

| Technique | Application | Method | Outcome |

| Reversed-Phase HPLC | Purity Assessment | Separation based on hydrophobicity. researchgate.netnih.gov | Quantifies the percentage of pure this compound. calpaclab.comthermofisher.com |

| Chiral HPLC | Enantiomeric Analysis | Separation of L- and D-enantiomers using a chiral stationary phase. osti.govsci-hub.se | Determines the enantiomeric excess (ee) of the L-form. osti.govmdpi.com |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a theoretical framework to understand the properties and behavior of this compound at an atomic level, complementing experimental data.

Computational chemistry and molecular dynamics (MD) simulations are employed to investigate the conformational preferences of this compound. acs.orgufla.br These theoretical studies can predict the most stable three-dimensional arrangements of the molecule by calculating the potential energy of different conformations. researchgate.net The introduction of a fluorine atom can influence the conformational landscape of the amino acid side chain through steric and electronic effects, such as the gauche effect between the fluorine and adjacent functional groups. mdpi.com

Modeling of Enzyme-Substrate Interactions

Computational modeling serves as a powerful tool for elucidating the intricate molecular interactions between enzymes and their substrates. In the context of this compound and its deprotected form, 3-Fluoro-L-tyrosine, modeling studies provide critical insights into binding modes, reaction mechanisms, and the influence of the fluorine substituent on enzymatic processing. These computational approaches, often used in synergy with experimental techniques like X-ray crystallography and NMR spectroscopy, allow researchers to visualize and analyze transient states and interactions that are otherwise difficult to observe.

Molecular docking and molecular dynamics (MD) simulations are primary computational methods used to predict how a ligand such as 3-Fluoro-L-tyrosine fits into an enzyme's active site and how the resulting complex behaves over time. These models can calculate binding affinities and identify key intermolecular forces, such as hydrogen bonds and electrostatic interactions, that stabilize the enzyme-substrate complex.

A significant area of research involves using 3-Fluoro-L-tyrosine as a mechanistic probe to understand enzyme catalysis. A notable example is its interaction with LmbB2, a peroxygenase-like enzyme that hydroxylates L-tyrosine. utsa.edu When 3-Fluoro-L-tyrosine is used as a substrate for LmbB2, the reaction yields two distinct hydroxylated products, indicating two competing reaction pathways. utsa.edu This observation is crucial as it demonstrates the enzyme's ability to catalyze both C-H bond cleavage and an unusual C-F bond cleavage. utsa.edu Computational modeling can be employed to investigate the transition states and energy barriers associated with each pathway, helping to explain the observed product distribution.

The proposed mechanisms for the LmbB2-mediated reaction are initiated by the interaction of the substrate with a heme-based oxidant within the enzyme. utsa.edu Modeling can help rationalize how the electronic properties of the fluorinated aromatic ring influence its orientation and reactivity in the active site, leading to either hydroxylation at the C5 position or a nucleophilic attack that results in C-F bond scission and the formation of L-DOPA. utsa.edu

| Reaction Pathway | Product | Bond Cleavage Type |

|---|---|---|

| Pathway 1 | 3-Fluoro-5-hydroxy-L-tyrosine | Oxidative C-H bond cleavage at C5 |

| Pathway 2 | L-3,4-dihydroxyphenylalanine (L-DOPA) and Fluoride (B91410) | Oxygenation at C3 with C-F bond cleavage |

Furthermore, structural studies of enzymes with site-specifically incorporated 3-Fluoro-L-tyrosine provide the foundational data required for accurate modeling. In studies involving E. coli ribonucleotide reductase (RNR), 3-Fluoro-L-tyrosine (3-FY) was incorporated to probe the radical transfer mechanism. acs.org X-ray crystallography revealed that the fluorinated tyrosine can adopt multiple conformations within the active site, highlighting the flexibility of the enzyme-substrate interaction. acs.org These experimentally determined structures and residue distances are critical for validating and refining computational models.

| Parameter | Observation | Significance for Modeling |

|---|---|---|

| Conformation | Multiple conformations of the phenol (B47542) ring are observed for asymmetrically substituted fluorotyrosines. acs.org | Models must account for multiple stable or transient binding modes. |

| Interatomic Distances | The distance between the phenolic oxygen of the incorporated tyrosine (Y122) and a nearby water molecule is ~3.9 Å. acs.org | Provides a key geometric constraint for validating the accuracy of docking poses and MD simulations. |

| Protein Structure | Fluorine substitution minimally perturbs the overall protein conformation of the β2 subunit. acs.org | Allows models to focus on localized electronic and steric effects of the fluorine atom without needing to simulate large-scale protein refolding. |

Molecular docking simulations are frequently used to quantify the binding potential of substrates or inhibitors. The output of these simulations typically includes a binding energy score (e.g., in kcal/mol) and a detailed map of the interactions within the binding pocket. Lower binding energy values generally indicate a more stable enzyme-substrate complex.

| Compound | Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| 3-Fluoro-L-tyrosine | Tyrosine Kinase | -6.8 | Lys720, Asp810, Thr766 |

| L-Tyrosine | Tyrosine Kinase | -6.2 | Lys720, Asp810, Glu730 |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

While N-Boc-3-Fluoro-L-tyrosine is commercially available, the development of more efficient, cost-effective, and scalable synthetic routes is paramount for its broader application in drug discovery and industrial processes. Current research is moving beyond traditional multi-step syntheses towards more elegant and high-yielding methodologies.

Future research will likely focus on several key areas:

Asymmetric Electrophilic Fluorination: Developing catalytic enantioselective methods using modern fluorinating agents (e.g., Selectfluor) can provide direct access to the desired stereoisomer, eliminating the need for chiral resolution steps which can be inefficient. mdpi.com

Palladium-Catalyzed C-H Activation: Direct, regioselective C-H functionalization of the tyrosine aromatic ring is a powerful strategy. nih.gov Research into optimizing palladium catalysts and directing groups can lead to a more atom-economical synthesis of the fluorinated tyrosine core before the Boc-protection step. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. nih.gov Adapting synthetic routes to flow chemistry could enable large-scale, automated production of this compound.

Biocatalysis: The use of enzymes, such as engineered tyrosine phenol-lyase, could provide a highly specific and environmentally friendly route to fluorinated tyrosines from simple precursors. acs.org Further engineering of these enzymes could enhance their substrate scope and efficiency for producing 3-fluoro-L-tyrosine, which can then be protected.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges | Relevant Findings |

|---|---|---|---|

| Asymmetric Electrophilic Fluorination | High stereoselectivity, direct fluorination. | Catalyst cost and optimization, substrate specificity. | Described for the synthesis of various fluoro-amino acids. mdpi.com |

| Pd-Catalyzed C-H Activation | High atom economy, regioselectivity. | Catalyst sensitivity, requirement for directing groups. | A known strategy for modifying tyrosine analogues. nih.gov |

| Flow Chemistry | Scalability, safety, automation, efficiency. | Initial setup cost, potential for clogging. | Used for efficient synthesis of fluorinated amino acids. nih.gov |

Identification of New Biological Targets and Therapeutic Avenues

This compound serves as a critical building block for synthesizing modified peptides and small molecules with therapeutic potential. The fluorine atom can significantly alter a molecule's properties, including its binding affinity, metabolic stability, and pharmacokinetic profile.

Future research is expected to leverage these advantages to explore new therapeutic applications:

Metabolic Disorders and Oncology: Fluorinated amino acids are key components in the development of antagonists for receptors like Lysophosphatidic Acid (LPA) receptors, which are implicated in cancer and fibrosis. nih.gov this compound can be used to synthesize novel, more stable LPA1/LPA3 antagonists. nih.gov

Neurodegenerative Diseases: Given that fluorinated tyrosine derivatives are used to study neurotransmitter pathways, particularly dopamine (B1211576), they hold potential for developing new agents for conditions like Parkinson's disease. chemimpex.commdpi.com The N-Boc protected version is essential for incorporating the fluorinated moiety into peptide-based drug candidates.

Infectious Diseases: Precursor-directed biosynthesis using 3-fluoro-L-tyrosine has been shown to produce fluorinated lipopeptides with antifungal activity. worktribe.com This opens an avenue for using this compound in the semi-synthesis of novel, potent antimicrobial peptides.

Cardiovascular and Hematological Disorders: Macrocyclic peptides containing 3-fluoro-L-tyrosine have been identified as potent inhibitors of thrombin, a key enzyme in blood coagulation. rsc.org This highlights the potential for creating new antithrombotic agents.

Table 2: Potential Biological Targets and Therapeutic Areas

| Biological Target | Therapeutic Area | Rationale | Supporting Evidence |

|---|---|---|---|

| LPA1/LPA3 Receptors | Oncology, Fibrosis | Development of stable, dual-receptor antagonists. | A tyrosine-derived scaffold was used to develop LPA receptor antagonists. nih.gov |

| Dopaminergic System | Neurology (Parkinson's Disease) | Serves as a precursor for tracers and potential therapeutics targeting neurotransmitter pathways. | 3-Fluoro-L-tyrosine is used in neuroscience research to study dopamine pathways. chemimpex.com |

| Fungal Cell Membranes | Infectious Disease | Incorporation into lipopeptides to create novel antifungal agents. | Feeding 3-fluoro-L-tyrosine to Bacillus sp. resulted in fluorinated fengycins and iturins. worktribe.com |

Integration with Advanced Bioanalytical and Imaging Technologies

The incorporation of fluorine, particularly the fluorine-18 (B77423) (¹⁸F) isotope, makes this compound an exceptionally valuable precursor for creating agents for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used extensively in oncology, neurology, and cardiology.

Future directions in this area include:

Development of Novel PET Tracers: this compound is a key starting material for the synthesis of ¹⁸F-labeled amino acid analogues, such as [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) and [¹⁸F]FMT (6-L-[¹⁸F]fluoro-m-tyrosine). mdpi.comresearchgate.netresearchgate.net These tracers are used to visualize tumors and assess metabolic activity in the brain. chemimpex.commdpi.com Research will focus on creating next-generation tracers with improved tumor-to-background ratios and specificity.

¹⁹F-NMR Spectroscopy: The stable ¹⁹F isotope has a unique nuclear magnetic resonance (NMR) signature. This compound can be used to introduce a ¹⁹F label into proteins and peptides. This allows for the study of protein structure, dynamics, and interactions in a way that is not possible with standard proton NMR, as there is no background signal in biological systems. acs.org

Improving Radiosynthesis: There is a need for more efficient and automated methods for radiosynthesis. mdpi.comresearchgate.net Research into novel precursors and labeling techniques, such as copper-mediated radiofluorination, aims to increase the radiochemical yield and simplify the production of ¹⁸F-labeled tracers derived from this compound. mdpi.com

Table 3: Applications in Bioanalytical and Imaging Technologies

| Technology | Application | Role of this compound | Key Advantages |

|---|---|---|---|

| Positron Emission Tomography (PET) | Tumor imaging, neuroscience research. | Precursor for synthesizing ¹⁸F-labeled amino acid tracers (e.g., [¹⁸F]FET, [¹⁸F]FMT). chemimpex.commdpi.comgoogle.com | Enables non-invasive visualization of metabolic processes; ¹⁸F has an ideal half-life (109.7 min) for synthesis and imaging. mdpi.com |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Protein structural biology, enzyme mechanism studies. | Building block to introduce a ¹⁹F nucleus as a site-specific probe into proteins. acs.org | No background signal in biological samples, sensitive to local chemical environment. acs.org |

Development of Multifunctional Chemical Probes and Biosensors

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for its study and characterization. This compound is an excellent scaffold for the development of such probes.

Future research will likely focus on:

Activity-Based Probes (ABPs): These probes are designed to covalently label a specific class of active enzymes. By incorporating this compound into a probe's structure, researchers can fine-tune its binding affinity and stability, while the fluorine atom can serve as a spectroscopic reporter for ¹⁹F-NMR.

Affinity-Based Probes: For chemical proteomics, probes require a binding group, a linker, and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group). mq.edu.au this compound can be integrated into the binding moiety to enhance selectivity and metabolic resistance, aiding in the identification of new drug targets. mq.edu.au

Fluorescent Biosensors: While not directly fluorescent, the tyrosine ring can be part of a system where its interaction with a target analyte modulates the emission of a nearby fluorophore. The fluorine atom can influence the electronic properties of the phenolic ring, potentially enhancing the sensitivity and selectivity of such a sensor. This principle is used in peptide-based sensors for detecting analytes like metal ions. mdpi.com

Table 4: Features of this compound for Probe and Sensor Development

| Feature | Relevance to Probes/Sensors | Application Example |

|---|---|---|

| Boc Protecting Group | Allows for controlled, site-specific incorporation into complex molecules during solid-phase peptide synthesis. | Synthesis of peptide-based probes for studying protein-protein interactions. nih.gov |

| Fluorine Atom | Can increase binding affinity through favorable electrostatic interactions and enhance metabolic stability. | Creating more potent and stable inhibitors for use as affinity probes. |

| ¹⁹F NMR Signature | Acts as a non-perturbative spectroscopic reporter to monitor probe binding and conformational changes. | Studying enzyme kinetics and protein dynamics. acs.org |

| Minimal Steric Hindrance | The fluorine atom is similar in size to a hydrogen atom, often allowing the modified molecule to retain its biological activity. | Used in genetic code expansion to replace natural tyrosine without disrupting protein function. nih.gov |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-L-tyrosine |

| tert-butoxycarbonyl (Boc) |

| Tyrosine |

| Selectfluor |

| Palladium |

| Lysophosphatidic Acid (LPA) |

| Dopamine |

| Thrombin |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) |

| 6-L-[¹⁸F]fluoro-m-tyrosine ([¹⁸F]FMT) |

| Biotin |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.